![molecular formula C19H17N3O3 B2410515 Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 843626-32-4](/img/structure/B2410515.png)
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C19H17N3O3 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 Carbon atoms, 17 Hydrogen atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It has a molecular weight of approximately 335.357 Da .科学的研究の応用
Corrosion Inhibition
Quinoxalines, including compounds structurally similar to ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate, have been studied for their potential as corrosion inhibitors. For instance, a study explored the use of quinoxalines as corrosion inhibitors for copper in nitric acid media, demonstrating the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Synthesis of Benzimidazoles and Related Heterocycles
In another study, the reaction of 3-(α-aminobenzyl)quinoxalin-2(1H)-one with ethyl acetoacetate, which shares similarities with the ethyl quinoxaline compound, was used to synthesize novel benzimidazoles and heterocycles, demonstrating the compound's utility in synthesizing complex organic structures (Mamedov et al., 2011).
Aldose Reductase Inhibition
A study on quinoxalin-2(1H)-one derivatives, related to this compound, identified several compounds as potent aldose reductase inhibitors, suggesting their potential use in treating diabetic complications (Qin et al., 2015).
Crystal Structure Analysis and Inhibition of c-Jun N-terminal Kinases
A study analyzing the crystal structure of new quinoxalines derivatives, including compounds structurally similar to this compound, highlighted their potential as inhibitors for c-Jun N-terminal kinases (JNK1), an important target in cancer research (Abad et al., 2020).
Synthesis of Triazoloquinoxalines and Analogs
Research into the synthesis of quinoxaline derivatives, closely related to the ethyl quinoxaline compound, explored their potential applications in synthesizing triazoloquinoxalines, which have various biological activities (Atta & Ashry, 2011).
Antiviral Activity
A study synthesized novel quinoxaline derivatives, akin to this compound, and evaluated them as antiviral agents, finding potent activity against various viruses (Elzahabi, 2017).
作用機序
Target of Action
It’s known that indoloquinoxaline derivatives, which this compound is a part of, have been studied as antibacterial and antiviral agents . They are also known to bind non-covalently to DNA molecules .
Mode of Action
It’s known that indoloquinoxaline derivatives can bind to dna molecules . This interaction could potentially interfere with the replication process of the DNA, thereby inhibiting the growth and proliferation of cells.
Biochemical Pathways
Given its potential dna-binding properties, it could affect pathways related to dna replication, transcription, and translation .
Result of Action
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate has shown promise in drug development. Preclinical studies have demonstrated its efficacy against various cancer types. This suggests that the compound’s action at the molecular and cellular level could potentially inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLXQYERPJJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

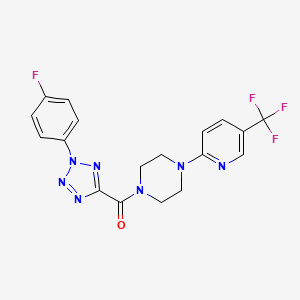
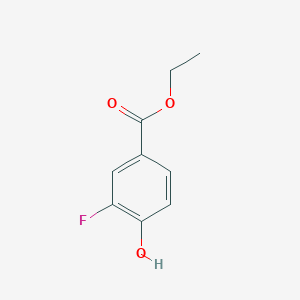
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
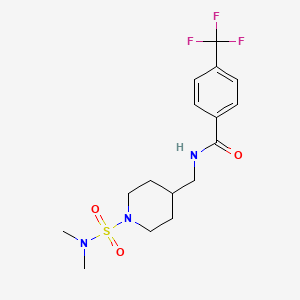
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)
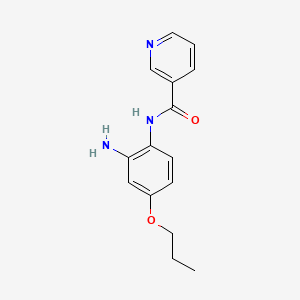


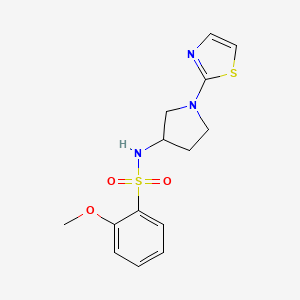
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
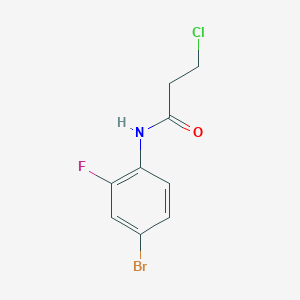
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)